Agavoside C'

説明

特性

CAS番号 |

58546-17-1 |

|---|---|

分子式 |

C50H80O23 |

分子量 |

1049.2 g/mol |

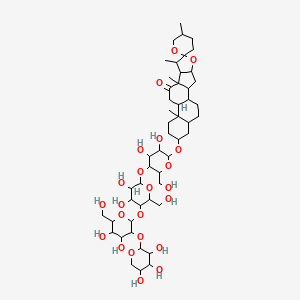

IUPAC名 |

16-[5-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |

InChI |

InChI=1S/C50H80O23/c1-19-7-10-50(65-17-19)20(2)32-27(73-50)12-25-23-6-5-21-11-22(8-9-48(21,3)24(23)13-31(55)49(25,32)4)66-45-39(62)36(59)41(29(15-52)68-45)70-46-40(63)37(60)42(30(16-53)69-46)71-47-43(35(58)34(57)28(14-51)67-47)72-44-38(61)33(56)26(54)18-64-44/h19-30,32-47,51-54,56-63H,5-18H2,1-4H3 |

InChIキー |

WJBORTPOEMQYQL-UHFFFAOYSA-N |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)C)OC1 |

外観 |

Solid powder |

melting_point |

200 - 204 °C |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Agavoside C; |

製品の起源 |

United States |

Foundational & Exploratory

Agavoside C: A Technical Guide for Researchers

CAS Number: 58546-17-1

This technical guide provides an in-depth overview of Agavoside C, a steroidal saponin (B1150181) with demonstrated antineoplastic properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Chemical and Physical Properties

Agavoside C is a complex steroidal saponin. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 58546-17-1 | N/A |

| Molecular Formula | C₅₀H₈₀O₂₃ | N/A |

| Molecular Weight | 1049.17 g/mol | N/A |

| Appearance | Solid powder | N/A |

| Solubility | Soluble in DMSO | N/A |

Biological Activity: Antineoplastic Effects

Agavoside C has been identified as a compound with potential antineoplastic efficacy. In vitro studies have shown that it can induce necrosis in cancer cells.

Cytotoxicity

The cytotoxic effect of Agavoside C has been quantified by its half-maximal inhibitory concentration (IC₅₀) value.

| Parameter | Value | Cell Line(s) | Source |

| IC₅₀ | 108 µg/mL | Not Specified | N/A |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are generalized protocols relevant to the study of Agavoside C's biological activity.

Determination of IC₅₀ using MTT Assay

The half-maximal inhibitory concentration (IC₅₀) of Agavoside C, a measure of its potency in inhibiting a specific biological or biochemical function, can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell metabolic activity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Agavoside C

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Agavoside C in DMSO.

-

Perform serial dilutions of the Agavoside C stock solution in complete medium to achieve a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Agavoside C. Include a vehicle control (medium with DMSO at the same concentration as the highest Agavoside C concentration) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of Agavoside C using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the Agavoside C concentration.

-

Determine the IC₅₀ value, which is the concentration of Agavoside C that causes a 50% reduction in cell viability, from the dose-response curve.

-

Signaling Pathways

The precise molecular mechanisms by which Agavoside C exerts its antineoplastic effects, particularly the induction of necrosis, are still under investigation. However, based on the known pathways of regulated necrosis (necroptosis), a potential mechanism can be hypothesized.

Hypothesized Necrosis Induction Pathway

Regulated necrosis, or necroptosis, is a form of programmed cell death that is typically initiated when apoptosis is inhibited. A key signaling pathway involved in necroptosis is mediated by Receptor-Interacting Protein Kinases (RIPKs) and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). It is plausible that Agavoside C may trigger this pathway.

Caption: Hypothesized necroptosis pathway potentially activated by Agavoside C.

Workflow for Investigating this compounds Effect on Necroptosis:

The following workflow outlines the experimental steps to investigate whether Agavoside C induces necroptosis through the RIPK1/RIPK3/MLKL pathway.

Caption: Experimental workflow to elucidate the mechanism of Agavoside C-induced cell death.

This guide serves as a foundational resource for researchers investigating Agavoside C. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in various cancer models.

Unveiling Agavoside C': A Technical Guide to its Natural Sources and Isolation from Agave Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Agave, comprising over 200 species, is a rich reservoir of bioactive secondary metabolites, with steroidal saponins (B1172615) being of significant interest to the pharmaceutical and nutraceutical industries. Among these, Agavoside C', a steroidal saponin (B1150181), has demonstrated potential as a cytotoxic agent. This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and known biological activities of Agavoside C', with a focus on providing practical information for research and development.

Natural Sources of Agavoside C'

To date, the primary identified natural source of Agavoside C' is Agave salmiana.[1] This species, commonly known as the "giant agave" or "maguey," is native to central and southern Mexico. While other Agave species are known to produce a wide array of steroidal saponins, specific quantitative data on the prevalence of Agavoside C' across the genus remains an area for further investigation.

Biological Activity and Potential Therapeutic Applications

Research has highlighted the cytotoxic potential of Agavoside C'. A study investigating the anticancer activity of saponin fractions from Agave salmiana sap found that a fraction containing Agavoside C' and gentrogenin (B12697024) pentaglycoside induced cell death through necrosis in pulmonary cancer cell lines.[1] This finding suggests that Agavoside C' may be a valuable lead compound in the development of novel anticancer therapies.

Quantitative Data on Biological Activity

The following table summarizes the reported cytotoxic activity of the Agave salmiana sap fraction containing Agavoside C'.

| Cell Line | Activity | IC50 Value (µg/mL) |

| Pulmonary Cancer Cells | Necrosis Induction | 108.4 ± 11.5[1] |

Isolation and Purification of Agavoside C'

While a specific, detailed protocol for the isolation of pure Agavoside C' is not extensively documented in publicly available literature, a general methodology can be adapted from established protocols for the isolation of steroidal saponins from Agave species. The following is a composite experimental protocol based on common techniques.

Experimental Protocol: Generalized Isolation of Agavoside C' from Agave salmiana

1. Plant Material Collection and Preparation:

-

Fresh leaves of mature Agave salmiana are collected.

-

The leaves are washed, cut into small pieces, and dried in a shaded, well-ventilated area or in an oven at 40-50°C to a constant weight.

-

The dried plant material is then ground into a fine powder.

2. Extraction:

-

The powdered plant material is subjected to maceration or Soxhlet extraction with a polar solvent, typically methanol (B129727) or a methanol-water mixture (e.g., 80% methanol).

-

The extraction is carried out for a sufficient period (e.g., 24-48 hours with maceration, or until the solvent runs clear with Soxhlet) to ensure exhaustive extraction of the saponins.

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent-Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Saponins, being glycosidic and thus relatively polar, are expected to concentrate in the n-butanol fraction.

-

Each fraction is concentrated under reduced pressure.

4. Chromatographic Purification:

-

The n-butanol fraction, rich in saponins, is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of chloroform-methanol or ethyl acetate-methanol-water in increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC), spraying with a suitable reagent (e.g., Liebermann-Burchard reagent) to visualize the saponins.

-

Fractions containing compounds with similar TLC profiles are pooled.

5. Further Purification by High-Performance Liquid Chromatography (HPLC):

-

The semi-purified fractions from column chromatography are further purified by preparative or semi-preparative Reverse-Phase HPLC (RP-HPLC).

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water or methanol and water.

-

The elution is monitored by a UV detector, and peaks corresponding to individual saponins are collected.

-

The purity of the isolated Agavoside C' is confirmed by analytical HPLC.

6. Structure Elucidation:

-

The chemical structure of the purified compound is elucidated using spectroscopic techniques, including Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).

Caption: Generalized workflow for the isolation of Agavoside C'.

Proposed Signaling Pathway for Saponin-Induced Necrosis

The observation that a fraction containing Agavoside C' induces necrosis provides a basis for proposing a potential mechanism of action.[1] While the specific signaling cascade initiated by Agavoside C' has not been elucidated, a general pathway for saponin-induced necrosis can be inferred from existing literature on other steroidal saponins. This often involves membrane disruption and subsequent cellular collapse.

Caption: Proposed mechanism of Agavoside C'-induced necrosis.

Conclusion and Future Directions

Agavoside C' from Agave salmiana represents a promising natural product with potential for development as an anticancer agent. This guide provides a foundational understanding of its natural sources, a generalized methodology for its isolation, and a proposed mechanism for its observed necrotic activity. Future research should focus on:

-

Optimization of Isolation Protocols: Developing a high-yield, scalable purification process specifically for Agavoside C'.

-

Quantitative Analysis: Determining the concentration of Agavoside C' in various Agave species and different plant parts to identify the most potent sources.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in Agavoside C'-induced necrosis.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of purified Agavoside C' in preclinical animal models.

A deeper understanding of these aspects will be crucial for unlocking the full therapeutic potential of this intriguing steroidal saponin.

References

The Architecture of Agave's Arsenal: A Technical Guide to the Biosynthesis of Steroidal Saponins in Agave americana

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agave americana, a plant renowned for its robust nature and diverse applications, is a rich reservoir of steroidal saponins (B1172615). These complex glycosylated steroids are of significant interest to the pharmaceutical industry due to their wide-ranging biological activities, including anti-inflammatory, antifungal, and cytotoxic properties. Understanding the intricate biosynthetic pathway of these compounds is paramount for their targeted production, metabolic engineering, and the development of novel therapeutics. This technical guide provides an in-depth exploration of the core biosynthetic pathway of steroidal saponins in Agave americana, integrating genomic and transcriptomic data with detailed experimental protocols to facilitate further research and drug discovery.

The biosynthesis of steroidal saponins in Agave americana is a multi-stage process that begins with the isoprenoid pathway and culminates in a diverse array of saponin (B1150181) structures. The primary sapogenins identified in Agave americana include hecogenin (B1673031) and tigogenin, which serve as the foundational aglycones for a variety of glycosylation patterns. While the complete enzymatic cascade has not been fully elucidated in this specific species, a putative pathway can be constructed based on homologous pathways in other plants and the wealth of available genomic and transcriptomic data for Agave americana.

Quantitative Data on Saponin Content

Quantitative analysis of steroidal saponins and their aglycones is crucial for assessing the metabolic output of the biosynthetic pathway and for guiding metabolic engineering efforts. The following table summarizes representative quantitative data from studies on Agave americana and related species.

| Compound | Plant Species | Tissue | Method | Concentration (mg/g dry weight) | Reference |

| Hecogenin | Agave americana | Leaves | GC-FID | 1.2 - 2.5 | [1] |

| Tigogenin | Agave americana | Leaves | GC-FID | 0.8 - 1.5 | [1] |

| Total Saponins | Agave americana | Leaves | Gravimetric | 15 - 30 | [2] |

| Diosgenin | Agave americana var. oaxacensis | Leaves | GC-FID | 3.5 ± 0.2 | [1] |

Proposed Biosynthesis Pathway of Steroidal Saponins in Agave americana

The biosynthesis of steroidal saponins can be broadly divided into three key stages:

-

Isoprenoid Precursor Biosynthesis: The formation of the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.

-

Squalene and Oxidosqualene Formation: The condensation of IPP and DMAPP units to form the C30 triterpenoid, squalene, which is then epoxidized to 2,3-oxidosqualene (B107256).

-

Cyclization, Modification, and Glycosylation: The cyclization of 2,3-oxidosqualene to form the initial steroidal skeleton, followed by a series of oxidative modifications (hydroxylations, oxidations) and subsequent glycosylations to produce the final saponin structures.

The following diagram illustrates the proposed biosynthetic pathway leading to the major sapogenins found in Agave americana.

Caption: Proposed biosynthetic pathway of steroidal saponins in Agave americana.

Experimental Protocols

The elucidation of the steroidal saponin biosynthetic pathway in Agave americana requires a multi-faceted approach, combining bioinformatics, molecular biology, biochemistry, and analytical chemistry. The availability of the Agave americana genome and transcriptome data is a critical resource for identifying candidate genes.[3][4]

Identification of Candidate Genes from Genomic and Transcriptomic Data

This workflow outlines the steps to identify candidate genes encoding the key enzymes in the pathway.

Caption: Workflow for identifying candidate biosynthetic genes.

Methodology:

-

Sequence Retrieval: Obtain protein sequences of characterized oxidosqualene cyclases (OSCs), cytochrome P450s (CYPs), and UDP-glycosyltransferases (UGTs) involved in steroidal saponin biosynthesis from public databases (e.g., NCBI).

-

Homology Searching: Use the retrieved sequences as queries to perform tBLASTn searches against the Agave americana genome and transcriptome databases.

-

Functional Annotation: Annotate the identified candidate genes using tools like Pfam to identify conserved protein domains, Gene Ontology (GO) for functional categorization, and KEGG for pathway mapping.

-

Phylogenetic Analysis: Construct phylogenetic trees to establish evolutionary relationships between the candidate Agave genes and known functional enzymes from other species.

-

Co-expression Analysis: Analyze transcriptome data to identify genes that are co-expressed with known genes in the sterol biosynthesis pathway, as they are likely to be involved in the same metabolic process.

Functional Characterization of Candidate Genes

Once candidate genes are identified, their enzymatic function must be validated experimentally. Heterologous expression in microbial or plant systems is a common approach.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from Agave americana cDNA using PCR and clone them into appropriate expression vectors.

-

Heterologous Expression:

-

Yeast (e.g., Saccharomyces cerevisiae): Transform yeast strains with the expression constructs. Yeast is a suitable host for expressing CYPs, often requiring co-expression of a cytochrome P450 reductase.

-

In planta (e.g., Nicotiana benthamiana): Use agroinfiltration for transient expression of the candidate genes. This system is useful for reconstituting parts of the pathway.

-

-

Enzyme Assays:

-

Preparation of Microsomes: For membrane-bound enzymes like CYPs, prepare microsomal fractions from the recombinant yeast or plant tissues.

-

Substrate Feeding: Incubate the microsomes or cell-free extracts with the putative substrate (e.g., cholesterol, diosgenin).

-

Product Analysis: Analyze the reaction products using analytical techniques such as GC-MS or LC-MS to identify the enzymatic conversion.

-

Metabolite Profiling of Pathway Intermediates

To understand the metabolic flow and identify key intermediates, detailed metabolite profiling of Agave americana tissues is essential.

Methodology:

-

Sample Extraction: Extract metabolites from different tissues of Agave americana (e.g., leaves, roots) using appropriate solvents (e.g., methanol/chloroform/water).

-

GC-MS Analysis: Derivatize the non-volatile steroidal compounds to make them amenable for gas chromatography. This is particularly useful for the analysis of sapogenins.

-

LC-MS Analysis: Employ liquid chromatography coupled with mass spectrometry for the analysis of intact saponins (glycosides) and polar intermediates. High-resolution mass spectrometry (e.g., Q-TOF) can aid in the identification of unknown metabolites.[2]

Conclusion and Future Perspectives

The biosynthesis of steroidal saponins in Agave americana is a complex and highly regulated process with significant potential for biotechnological applications. The availability of the complete genome sequence and extensive transcriptome data provides an unprecedented opportunity to fully elucidate this pathway at the molecular level. The workflows and protocols outlined in this guide provide a comprehensive framework for researchers to identify and functionally characterize the key enzymatic players in this pathway.

Future research should focus on the in-depth biochemical characterization of the identified enzymes, including their substrate specificity and kinetic parameters. Furthermore, understanding the transcriptional regulation of the pathway will be crucial for developing effective metabolic engineering strategies to enhance the production of desired saponins in Agave americana or heterologous systems. The integration of multi-omics data with synthetic biology approaches will undoubtedly accelerate the translation of this fundamental knowledge into valuable pharmaceutical and industrial applications.

References

- 1. The Complete Genome Sequences of 12 Species of Plants from the Yucatan Peninsula, Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomic profiling of five Agave leaf taxa via UHPLC/PDA/ESI-MS inrelation to their anti-inflammatory, immunomodulatory and ulceroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

The Core Mechanism of Action of Agavoside C in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agavoside C, a steroidal saponin (B1150181), is emerging as a compound of interest in oncology research. While direct studies on Agavoside C are limited, extensive research on structurally similar steroidal saponins (B1172615) isolated from the Agave genus provides a strong foundation for understanding its potential anti-cancer mechanisms. This technical guide synthesizes the available data on related compounds to elucidate the probable mechanism of action of Agavoside C in cancer cells. The primary modes of action appear to be the induction of apoptosis and cell cycle arrest, orchestrated through the modulation of critical intracellular signaling pathways, including PI3K/Akt, MAPK, and STAT3. This document provides a comprehensive overview of these mechanisms, detailed experimental protocols for their investigation, and quantitative data from related compounds to guide future research and drug development efforts.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Natural products, with their vast structural diversity, have historically been a rich source of anti-cancer drugs. Steroidal saponins, a class of glycosides found abundantly in plants of the Agave genus, have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Agavoside C, a member of this family, is posited to share these anti-neoplastic properties. This guide will delve into the core mechanisms by which Agavoside C and related steroidal saponins likely exert their effects on cancer cells, providing a technical framework for researchers and drug developers.

Core Mechanisms of Action

The anti-cancer activity of steroidal saponins, and by extension Agavoside C, is believed to be multifactorial, primarily converging on the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest).

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Steroidal saponins have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] A key event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and cell death.[3]

Induction of Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. Steroidal saponins have been observed to interfere with the cell cycle progression in cancer cells, often causing an arrest at the G2/M phase.[4][5] This arrest prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth. The mechanism underlying this cell cycle arrest involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Modulation of Key Signaling Pathways

The induction of apoptosis and cell cycle arrest by Agavoside C is likely orchestrated by its influence on critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting cell survival and inhibiting apoptosis. Steroidal saponins have been shown to suppress the phosphorylation of PI3K and Akt, thereby inactivating this pro-survival pathway.[1][3] This inhibition leads to the downstream deactivation of targets that promote cell survival and the activation of pro-apoptotic proteins.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases, which can have both pro- and anti-tumorigenic roles depending on the context. Some steroidal saponins have been found to modulate the MAPK pathway, leading to the activation of pro-apoptotic JNK and p38, while inhibiting the pro-proliferative ERK signaling.[1][6]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers. Steroidal saponins have been reported to inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation, such as Bcl-2 and cyclin D1.[7][8]

Quantitative Data Summary

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| Hecogenin tetraglycoside | HL-60 (Leukemia) | 4.3 µg/mL | [9] |

| Saponin-rich fraction | GL-15 (Glioma) | More potent than on non-tumoral cells | [10] |

| Saponin-rich fraction | C6 (Glioma) | More potent than on non-tumoral cells | [10] |

| Unnamed Saponin 10 | MCF-7 (Breast) | 1.2 µM | [11] |

| Unnamed Saponin 10 | NCI-H460 (Lung) | 3.8 µM | [11] |

| Unnamed Saponin 10 | SF-268 (CNS) | 1.5 µM | [11] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of Agavoside C.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Agavoside C on cancer cells.

-

Cell Culture: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Agavoside C (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[12][13][14]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to measure the expression levels of proteins involved in apoptosis, such as Bcl-2 and Bax.

-

Cell Lysis: After treatment with Agavoside C, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3][15]

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified using image analysis software, and the expression of target proteins is normalized to the loading control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Cells are treated with Agavoside C for the desired time, then harvested by trypsinization and washed with PBS.

-

Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) while vortexing and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.[16][17][18]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Conclusion and Future Directions

While direct and comprehensive studies on Agavoside C are still needed, the existing body of research on related steroidal saponins from Agave provides a strong and compelling framework for its mechanism of action in cancer cells. The evidence strongly suggests that Agavoside C likely induces apoptosis and cell cycle arrest through the modulation of the PI3K/Akt, MAPK, and STAT3 signaling pathways. The experimental protocols and representative data presented in this guide offer a solid foundation for researchers to further investigate the precise molecular interactions and therapeutic potential of Agavoside C. Future research should focus on obtaining specific quantitative data for Agavoside C, validating its effects on the proposed signaling pathways in a variety of cancer models, and exploring its potential for in vivo efficacy and safety. Such studies will be crucial in advancing Agavoside C from a promising natural compound to a potential candidate for clinical development in cancer therapy.

References

- 1. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Effects of Paris Saponins by Apoptosis and PI3K/AKT Pathway in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural characterization of three cytotoxic steroidal saponins from the leaves of Agave desmetiana hort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the anti-tumor activities of saponins through cholesterol regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diosgenin, a steroidal saponin, inhibits STAT3 signaling pathway leading to suppression of proliferation and chemosensitization of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new steroidal saponin from the leaves of Agave americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Saponin-rich fraction from Agave sisalana: effect against malignant astrocytic cells and its chemical characterisation by ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic steroidal saponins from Agave sisalana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. phcog.com [phcog.com]

- 18. Dereplication of New Saponins from Agave bracteosa [mdpi.com]

A Technical Guide to the Preliminary Biological Activity Screening of Novel Steroidal Saponins: A Case Study for "Agavoside C'"

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "Agavoside C'" is not available in the public domain. This guide provides a generalized framework for the preliminary biological activity screening of a novel steroidal saponin, a class of compounds to which Agavosides belong, using "Agavoside C'" as a hypothetical example. The experimental protocols and data presented are illustrative.

Introduction

Steroidal saponins (B1172615), particularly those isolated from plants of the Agave genus, are a class of natural products known for their diverse and potent biological activities. These activities include anti-inflammatory, antioxidant, and anticancer effects, making them promising candidates for drug discovery and development. This technical guide outlines a standard workflow for the preliminary in vitro screening of a novel, purified steroidal saponin, exemplified here as "Agavoside C'". The methodologies provided are foundational assays to establish a preliminary biological activity profile.

General Workflow for Preliminary Screening

The initial assessment of a novel compound involves a tiered approach, beginning with broad-spectrum in vitro assays to identify key biological effects. A typical workflow is depicted below.

Caption: General workflow for the screening of a novel natural product.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Many saponins from Agave species have demonstrated anti-inflammatory properties.[1] A primary screening method involves assessing the ability of the compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of "Agavoside C'" (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone, 1 µM) are included. Cells are pre-incubated for 1 hour.

-

Inflammation Induction: LPS (1 µg/mL) is added to all wells except the negative control group to induce an inflammatory response.

-

Incubation: The plate is incubated for 24 hours.

-

NO Measurement: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.

-

Cell Viability: A parallel plate is treated identically, and cell viability is assessed using the MTT assay to ensure that the observed NO reduction is not due to cytotoxicity.

Data Presentation: NO Inhibition

| Concentration (µM) | % NO Inhibition | % Cell Viability |

| 1 | 8.2 ± 1.1 | 99.1 ± 2.3 |

| 5 | 25.6 ± 3.4 | 98.5 ± 1.9 |

| 10 | 48.9 ± 4.1 | 97.3 ± 2.5 |

| 25 | 75.3 ± 5.2 | 95.8 ± 3.1 |

| 50 | 88.1 ± 4.7 | 92.4 ± 3.8 |

| Dexamethasone (1 µM) | 92.5 ± 3.9 | 98.9 ± 2.0 |

*Data are presented as mean ± SD (n=3).

Relevant Signaling Pathway

The inhibition of NO production is often linked to the downregulation of the NF-κB signaling pathway, which controls the expression of the iNOS enzyme responsible for NO synthesis.

Caption: Putative inhibition of the NF-κB pathway by Agavoside C'.

Antioxidant Activity Screening

Oxidative stress is a key factor in cellular damage and disease progression. Antioxidant capacity is a common feature of many plant-derived compounds, including flavonoids and saponins.[2][3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen for radical scavenging activity.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

-

Sample Preparation: "Agavoside C'" is dissolved in methanol to create a stock solution, from which serial dilutions are made (e.g., 10, 25, 50, 100, 200 µg/mL). Ascorbic acid is used as a positive control.

-

Reaction Mixture: In a 96-well plate, 100 µL of each sample concentration is mixed with 100 µL of the DPPH solution. A control well contains 100 µL of methanol and 100 µL of DPPH solution.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration.

Data Presentation: DPPH Scavenging Activity

| Compound | IC₅₀ (µg/mL) |

| "Agavoside C'" | 65.4 ± 4.8 |

| Ascorbic Acid (Control) | 8.9 ± 0.7 |

*Data are presented as mean ± SD (n=3).

Anticancer / Cytotoxicity Screening

Steroidal glycosides have been investigated for their potential as anticancer agents.[4][5] An essential first step is to evaluate the cytotoxicity of the compound against a panel of human cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines is used, for example:

-

MCF-7 (Breast adenocarcinoma)

-

A549 (Lung carcinoma)

-

HeLa (Cervical carcinoma)

-

A normal cell line (e.g., HEK293) is included to assess selectivity.

-

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of "Agavoside C'" (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Doxorubicin can be used as a positive control.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm.

-

Calculation: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined for each cell line.

Data Presentation: Cytotoxicity (IC₅₀ Values)

| Cell Line | IC₅₀ (µM) of "Agavoside C'" | IC₅₀ (µM) of Doxorubicin |

| MCF-7 (Breast) | 12.5 ± 1.3 | 0.8 ± 0.1 |

| A549 (Lung) | 28.7 ± 2.5 | 1.2 ± 0.2 |

| HeLa (Cervical) | 18.3 ± 1.9 | 0.9 ± 0.1 |

| HEK293 (Normal) | > 100 | 5.4 ± 0.6 |

*Data are presented as mean ± SD (n=3).

Conclusion and Future Directions

This guide provides a foundational approach to the preliminary biological screening of a novel steroidal saponin, "Agavoside C'". The illustrative data suggest that this hypothetical compound exhibits promising anti-inflammatory, moderate antioxidant, and selective cytotoxic activities. Based on these preliminary findings, further studies would be warranted to explore the mechanisms of action, conduct more comprehensive in vitro and in vivo testing, and assess its potential as a therapeutic lead compound. Subsequent investigations could include cytokine profiling, Western blot analysis of key signaling proteins, and more extensive cancer cell line screening.

References

- 1. Anti-Inflammatory Activity of Different Agave Plants and the Compound Cantalasaponin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a flavonoid C-glycoside as potent antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Search for new steroidal glycosides with anti-cancer potential from natural resources - PMC [pmc.ncbi.nlm.nih.gov]

Antineoplastic Properties of Agave Saponins: A Technical Overview

Disclaimer: This technical guide provides a comprehensive overview of the antineoplastic properties of steroidal saponins (B1172615) derived from the Agave genus. It is important to note that a thorough search of scientific literature did not yield specific data on "Agavoside C'." However, one study indicated that the aglycone hecogenin (B1673031) is a component of a compound referred to as "agavoside C"[1]. Therefore, this document focuses on the broader class of Agave saponins, for which there is a growing body of research.

Introduction to Agave Saponins

Saponins are a diverse group of naturally occurring glycosides found in many plants, including those of the Agave genus[2]. These compounds are characterized by their soap-like properties and have demonstrated a wide range of pharmacological activities, including cytotoxic effects against various cancer cell lines[2][3]. Steroidal saponins, in particular, are abundant in Agave species and have become a focus of anticancer research due to their potential to induce cell death and inhibit tumor growth[4][5]. The anticancer mechanisms of these saponins are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways[6][7]. The structural diversity of Agave saponins, including the nature of their aglycone backbone and the composition of their sugar chains, plays a crucial role in their cytotoxic potency and mechanism of action[6].

Quantitative Data on Cytotoxicity

The cytotoxic effects of various Agave saponins and extracts have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth. Below are tables summarizing the available quantitative data.

Table 1: Cytotoxicity of Saponins from Agave sisalana

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10 (a steroidal saponin) | MCF-7 (Breast) | 1.2 | [8] |

| Compound 10 (a steroidal saponin) | NCI-H460 (Lung) | 3.8 | [8] |

| Compound 10 (a steroidal saponin) | SF-268 (CNS) | 1.5 | [8] |

Table 2: Cytotoxicity of Saponins and Extracts from Other Agave Species

| Agave Species | Compound/Extract | Cancer Cell Line | IC50 / Effect | Reference |

| Agave utahensis | Smilagenin di-glycoside | HL-60 (Leukemia) | 4.9 µg/mL | [9] |

| Agave utahensis | Steroidal saponins | HL-60 (Leukemia) | Moderate cytotoxicity at 20 µg/mL | [9] |

| Agave americana | Ethanolic extract | PA-1 (Ovarian) | 0.01 µg/mL | |

| Agave americana | Methanolic extract | HCT 116 (Colon) | 73.7 µg/mL | |

| Agave mapisaga | Aqueous extract | PEC-Src (Prostate) | Significant chemosensitivity at 0.125 mg/100 µL | [1] |

| Agave sisalana | Saponin-rich fraction | GL-15 (Human glioma), C6 (Rat glioma) | Selective reduction in cell viability | [10] |

Key Signaling Pathways in Antineoplastic Activity

Steroidal saponins from Agave and other plant sources exert their anticancer effects by modulating multiple signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.

Apoptosis, or programmed cell death, is a primary mechanism by which saponins eliminate cancer cells[6]. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the activation of caspases, a family of proteases that execute the apoptotic program[6]. Steroidal saponins have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2[11].

Figure 1. Intrinsic Apoptosis Pathway Induced by Agave Saponins.

In addition to inducing apoptosis, saponins can halt the proliferation of cancer cells by causing cell cycle arrest[6]. This prevents cancer cells from dividing and growing. Saponins can influence the expression and activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs)[7].

Figure 2. Mechanism of Saponin-Induced Cell Cycle Arrest.

Cancer cells often exhibit overactive pro-survival signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which promote their growth and resistance to treatment[4][6]. Steroidal saponins have been shown to inhibit these pathways, thereby sensitizing cancer cells to apoptosis and reducing their proliferative capacity[4][5].

Figure 3. Inhibition of the PI3K/Akt/mTOR Survival Pathway.

Experimental Protocols

The evaluation of the antineoplastic properties of saponins involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells[2][12].

-

Cell Culture: Cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2[12].

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5x10^3 to 1x10^5 cells/well) and allowed to adhere overnight[12][13][14].

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Agave saponin (B1150181) or extract. A vehicle control (e.g., DMSO) is also included[12].

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours[13][14].

-

MTT Addition: After incubation, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals[2][13].

-

Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals[13].

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm[2].

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration[2].

Figure 4. Standard workflow for the MTT cytotoxicity assay.

In vivo studies using animal models are crucial for evaluating the therapeutic potential of anticancer compounds.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are often used for xenograft models, where human cancer cells are implanted subcutaneously[1][15].

-

Tumor Implantation: A specific number of cancer cells (e.g., 1x10^6) are injected subcutaneously into the flank of each mouse[15].

-

Treatment: Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The Agave extract or saponin is administered through a specific route (e.g., intraperitoneally or orally) at various doses for a defined period[1][15]. The control group receives the vehicle only.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every other day) throughout the experiment.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Analysis: The antitumor efficacy is determined by comparing the tumor growth and final tumor weight between the treated and control groups.

Conclusion

Steroidal saponins from the Agave genus exhibit significant antineoplastic properties through various mechanisms, including the induction of apoptosis and cell cycle arrest, and the inhibition of key pro-survival signaling pathways. While specific data for Agavoside C' is not currently available, the broader class of Agave saponins represents a promising source for the development of novel anticancer agents. Further research is warranted to isolate and characterize individual saponins, elucidate their precise mechanisms of action, and evaluate their efficacy and safety in preclinical and clinical settings.

References

- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 2. benchchem.com [benchchem.com]

- 3. Jagiellonian University Repository [ruj.uj.edu.pl]

- 4. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways [mdpi.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic steroidal saponins from Agave sisalana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Saponin-rich fraction from Agave sisalana: effect against malignant astrocytic cells and its chemical characterisation by ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. food.actapol.net [food.actapol.net]

- 13. mdpi.com [mdpi.com]

- 14. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of Yamogenin—A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unveiling the Necrotic Potential of Agavoside C' in Tumor Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature explicitly detailing the mechanisms of Agavoside C'-induced necrosis in tumor cells is currently limited. This guide provides a comprehensive overview based on available data for Agavoside C' and extrapolates from established knowledge of related steroidal saponins (B1172615) found in Agave species. The experimental protocols and signaling pathways described are representative of those typically employed in the study of saponin-induced cell death and should be adapted and validated for specific research on Agavoside C'.

Introduction

Agavoside C', a steroidal glycoside isolated from Agave species, has emerged as a compound of interest in oncology research due to its potential antineoplastic properties. Preliminary data suggests that Agavoside C' can induce necrosis in tumor cells, a form of cell death characterized by cell swelling, membrane rupture, and the release of cellular contents, which can provoke an inflammatory response. Understanding the mechanisms behind this necrotic induction is pivotal for its potential development as a therapeutic agent. This technical guide synthesizes the available information on Agavoside C' and related compounds to provide a foundational understanding for researchers in the field.

Quantitative Data on Cytotoxicity

The cytotoxic potential of a compound is a critical measure of its anti-cancer activity. For Agavoside C', a specific concentration at which it inhibits 50% of cell growth (IC50) has been reported. This value provides a benchmark for its potency. The cytotoxic activities of other saponins from Agave species further highlight the potential of this class of compounds.

| Compound | Cell Line(s) | IC50 Value | Reference |

| Agavoside C' | Not Specified | 108 µg/mL | (Data from commercial supplier, peer-reviewed publication not available) |

| Hecogenin tetraglycoside | HL-60 | 4.3 µg/mL | [1][2] |

| Steroidal Saponin (B1150181) (from A. sisalana) | MCF-7, NCI-H460, SF-268 | 1.2 µM, 3.8 µM, 1.5 µM |

Note: The IC50 value for Agavoside C' is provided by a commercial source and has not been independently verified in peer-reviewed literature. The data for other Agave saponins are provided for comparative context.

General Mechanisms of Saponin-Induced Cell Death

Steroidal saponins from Agave and other plant sources are known to induce cell death in cancer cells through various mechanisms, primarily apoptosis and necrosis. The mode of cell death can be concentration-dependent.

Necrosis vs. Apoptosis:

-

Necrosis: Often considered a form of "uncontrolled" cell death resulting from severe cellular injury. It involves the loss of plasma membrane integrity, swelling of organelles, and release of intracellular contents, which can trigger inflammation.

-

Apoptosis: A "programmed" and orderly form of cell death characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing an inflammatory response.

Some saponins have been shown to induce both apoptotic and necrotic cell death. The predominance of one pathway over the other may depend on the specific saponin, its concentration, and the cancer cell type.

Postulated Signaling Pathways in Saponin-Induced Necrosis

While the specific signaling cascade for Agavoside C' is yet to be elucidated, the mechanisms of other steroidal saponins suggest the involvement of several key pathways that can lead to necrosis.

References

Apoptotic Effects of Agavoside C on Cancer Cells: An In-depth Technical Guide

An Important Note on the Availability of Data: As of December 2025, a comprehensive review of scientific literature reveals a notable absence of specific research on the apoptotic effects of a compound identified as "Agavoside C" on cancer cells. While the broader class of compounds to which agavosides belong, known as steroidal saponins (B1172615), has been the subject of extensive anti-cancer research, data pertaining specifically to "Agavoside C" is not currently available in published scientific literature.

Therefore, this guide will provide a comprehensive overview of the known apoptotic effects of steroidal saponins on cancer cells, drawing parallels and inferring potential mechanisms that could be relevant for future studies on specific agavosides like Agavoside C. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to Steroidal Saponins and their Anti-Cancer Potential

Steroidal saponins are a class of naturally occurring glycosides found in a variety of plants.[1][2][3][4][5] They are characterized by a steroidal aglycone backbone linked to one or more sugar chains. These natural compounds have garnered significant interest in oncology for their diverse pharmacological activities, including potent anti-cancer properties.[1][2][3][4] Research has demonstrated that steroidal saponins can inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis.[1][4][5]

The anti-cancer effects of steroidal saponins are attributed to their ability to modulate multiple cellular signaling pathways involved in cell growth, survival, and apoptosis.[2][6] Their amphiphilic nature allows them to interact with cell membranes, which can trigger a cascade of intracellular events leading to cell death.

General Apoptotic Mechanisms of Steroidal Saponins in Cancer Cells

Steroidal saponins induce apoptosis in cancer cells through various intricate mechanisms, often involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major mechanism through which steroidal saponins exert their apoptotic effects. This pathway is initiated by intracellular stress signals that converge on the mitochondria.

-

Modulation of Bcl-2 Family Proteins: Steroidal saponins can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio is a common finding, which leads to mitochondrial outer membrane permeabilization (MOMP).[7][8]

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[7][8]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form a complex known as the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases like caspase-3 and -7, leading to the execution of apoptosis.[8][9]

Extrinsic (Death Receptor) Pathway

Some steroidal saponins can also trigger the extrinsic pathway of apoptosis by interacting with death receptors on the cell surface.

-

Death Receptor Activation: This pathway is initiated by the binding of ligands (e.g., FasL, TRAIL) to their corresponding death receptors (e.g., Fas, TRAIL-R). While direct binding of steroidal saponins to these receptors is not extensively documented, they can sensitize cancer cells to death receptor-mediated apoptosis.

-

Caspase-8 Activation: Upon ligand binding, death receptors recruit adaptor proteins like FADD, which in turn recruit and activate pro-caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave Bid to t-Bid, which amplifies the apoptotic signal through the intrinsic pathway.[9]

Other Contributing Mechanisms

-

Reactive Oxygen Species (ROS) Generation: Some steroidal saponins have been shown to induce the production of reactive oxygen species within cancer cells. Elevated ROS levels can cause oxidative damage to cellular components, including mitochondria, and trigger apoptosis.[2]

-

Cell Cycle Arrest: Many steroidal saponins can induce cell cycle arrest at various checkpoints (e.g., G1, G2/M), preventing cancer cells from proliferating and making them more susceptible to apoptosis.[4]

Signaling Pathways Modulated by Steroidal Saponins

The apoptotic effects of steroidal saponins are orchestrated by their influence on various key signaling pathways that regulate cell survival and death.

// Nodes SteroidalSaponins [label="Steroidal Saponins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane Interaction", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(ERK, JNK, p38)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2_Family [label="Bcl-2 Family Modulation\n(↑Bax/Bcl-2 ratio)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial Stress\n(↑ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase_Activation [label="Caspase Activation\n(Caspase-9, Caspase-3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SteroidalSaponins -> Membrane [label=" "]; Membrane -> PI3K_Akt [label="Inhibition"]; Membrane -> MAPK [label="Modulation"]; Membrane -> NF_kB [label="Inhibition"]; PI3K_Akt -> Bcl2_Family [style=dashed]; MAPK -> Bcl2_Family [style=dashed]; NF_kB -> Bcl2_Family [style=dashed]; Bcl2_Family -> Mitochondria; Mitochondria -> Caspase_Activation [label="Cytochrome c\nrelease"]; Caspase_Activation -> Apoptosis; } .dot Caption: General signaling pathways modulated by steroidal saponins leading to apoptosis.

As depicted in the diagram, steroidal saponins often initiate their action at the cell membrane, leading to the inhibition of pro-survival pathways such as the PI3K/Akt and NF-κB pathways, and modulation of the MAPK pathway.[6] The downregulation of these survival signals, coupled with direct or indirect effects on the Bcl-2 family of proteins, culminates in mitochondrial dysfunction, caspase activation, and ultimately, apoptosis.

Experimental Protocols for Studying Apoptosis Induced by Natural Compounds

While specific protocols for "Agavoside C" are unavailable, the following are standard methodologies used to investigate the apoptotic effects of natural compounds like steroidal saponins on cancer cells.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells and is commonly used to determine the IC50 (half-maximal inhibitory concentration) of a compound.

-

SRB (Sulphorhodamine B) Assay: This assay measures cell density based on the measurement of cellular protein content.

-

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

Apoptosis Detection and Quantification

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3, -8, and -9 using colorimetric or fluorometric substrates.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of key proteins involved in apoptosis signaling pathways, such as:

-

Bcl-2 family proteins: Bax, Bak, Bcl-2, Bcl-xL

-

Caspases: Pro-caspase-3, Cleaved caspase-3, Pro-caspase-9, Cleaved caspase-9

-

Signaling proteins: Akt, p-Akt, ERK, p-ERK, NF-κB

// Nodes Start [label="Cancer Cell Lines", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with\nSteroidal Saponin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Assessment\n(MTT, SRB)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis_Detection [label="Apoptosis Detection\n(Annexin V/PI)", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism Investigation\n(Western Blot, Caspase Assays)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Cytotoxicity; Treatment -> Apoptosis_Detection; Treatment -> Mechanism; Cytotoxicity -> Data_Analysis; Apoptosis_Detection -> Data_Analysis; Mechanism -> Data_Analysis; } .dot Caption: A typical experimental workflow to study the apoptotic effects of a natural compound.

Conclusion and Future Directions

While the current scientific literature does not provide specific data on the apoptotic effects of Agavoside C, the extensive research on the broader class of steroidal saponins offers a strong foundation for future investigations. Steroidal saponins represent a promising class of natural compounds with potent anti-cancer activity, primarily through the induction of apoptosis via multiple signaling pathways.

Future research should focus on isolating and characterizing specific agavosides, including Agavoside C, and evaluating their cytotoxic and apoptotic effects on a panel of cancer cell lines. Elucidating the precise molecular mechanisms and signaling pathways targeted by these specific compounds will be crucial for their potential development as novel anti-cancer therapeutics. The experimental protocols and conceptual frameworks outlined in this guide provide a roadmap for such future endeavors.

References

- 1. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Steroidal Saponins and Cell Death in Cancer | Semantic Scholar [semanticscholar.org]

- 6. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways [mdpi.com]

- 7. AG36 Inhibits Human Breast Cancer Cells Proliferation by Promotion of Apoptosis In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Agavoside C' and its Role in the Bioactivity of Agave Sap: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agave sap, traditionally consumed as "aguamiel," has been recognized for its diverse bioactive properties, which are largely attributed to its rich composition of secondary metabolites. Among these, steroidal saponins (B1172615) have garnered significant attention for their potential pharmacological applications. This technical guide provides a comprehensive overview of Agavoside C', a key tetraglycoside found in agave sap, and its role in the observed bioactivity, with a focus on its cytotoxic and potential anti-inflammatory effects. This document details the experimental protocols for extraction and bioactivity assessment, presents quantitative data on saponin (B1150181) content and cytotoxic efficacy, and visualizes the underlying molecular pathways.

Extraction and Isolation of Agavoside C' from Agave Sap

The isolation of Agavoside C' and other saponins from agave sap is a critical first step for detailed bioactivity studies. Several methods have been optimized for this purpose, with a common approach involving liquid-liquid extraction followed by chromatographic purification.

Experimental Protocol: Optimized Saponin Extraction

This protocol describes a widely used method for the efficient extraction of steroidal saponins from agave plant material, including sap.

-

Preparation of Plant Material: Freshly collected agave sap is lyophilized (freeze-dried) to obtain a stable powder.

-

Initial Extraction:

-

The lyophilized sap powder is reconstituted in deionized water.

-

An equal volume of n-butanol is added to the aqueous solution, and the mixture is vigorously shaken in a separatory funnel.

-

The mixture is allowed to stand until two distinct phases are formed.

-

-

Phase Separation: The upper n-butanol phase, containing the saponins, is collected. The aqueous phase is typically re-extracted with n-butanol to maximize the yield.

-

Solvent Evaporation: The collected n-butanol fractions are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude saponin extract.

-

Purification: The crude extract is further purified using column chromatography, often with silica (B1680970) gel or reverse-phase C18 as the stationary phase, and a gradient of solvents (e.g., chloroform-methanol-water or methanol-water) as the mobile phase to isolate individual saponins like Agavoside C'.

A Comprehensive Review of Steroidal Saponins from Agave Species: Extraction, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The genus Agave, comprising over 400 species, is a significant source of steroidal saponins (B1172615), a class of secondary metabolites that have garnered considerable attention from phytochemists, biologists, and drug discovery scientists for their diverse pharmacological potential.[1][2] These plants, with a rich history in traditional medicine, are now being explored for a wide spectrum of applications, from agrochemicals to pharmaceuticals.[1] This technical guide provides an in-depth review of the steroidal saponins found in Agave species, focusing on their extraction, structural elucidation, and key biological activities, with a comprehensive summary of quantitative data and detailed experimental protocols.

Extraction and Isolation of Steroidal Saponins

The extraction and isolation of steroidal saponins from Agave species are challenging due to the amphipathic nature of these molecules, which consist of a medium-polarity aglycone and a high-polarity sugar chain.[3] Saponins are often found in complex mixtures, making their separation difficult.[3]

General Extraction Protocols

Several methods have been developed and optimized for the extraction of saponin-rich fractions from Agave plant material, typically the leaves, which are often considered agricultural waste.[4]

-

Conventional Method (Hydroalcoholic Maceration): A widely used traditional method involves maceration or solid-liquid extraction with a 70% hydroalcoholic solution.[3]

-

Optimized n-Butanol:Water Maceration: An efficient and cost-effective method has been developed using a biphasic solvent system of n-butanol and water.[3]

-

Protocol:

-

Dried and crushed Agave plant material is moistened with water (2:1 v/w, water:plant material) for 2 hours.[3][5]

-

n-Butanol is added in a 1:1 ratio (v/v) to the water to create a biphasic solvent system.[3][5]

-

The mixture is macerated for 24 hours at room temperature.[3][5]

-

The volume of water is increased, and the mixture is gently agitated for another 24 hours to facilitate the recovery of the organic phase.[3][5][6]

-

The liquid is collected, and the organic and aqueous phases are separated using a separating funnel.[3]

-

The organic phase, containing the saponins, is dried under a vacuum.[3]

-

-

Purification and Isolation

Following extraction, the crude saponin-rich fraction is typically subjected to further purification steps to isolate individual compounds.

-

Solid-Phase Extraction (SPE): The crude extract can be enriched using SPE with cartridges like C-18 or polymeric reversed-phase cartridges.[3][6]

-

Column Chromatography: Further purification is often achieved using column chromatography techniques, such as Diaion HP-20 and silica (B1680970) gel column chromatography.[7]

Below is a generalized workflow for the extraction and isolation of steroidal saponins from Agave species.

Structural Elucidation

The determination of the complex structures of steroidal saponins relies on a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques (COSY, HETCOR, HMBC, HSQC, ROESY) are crucial for elucidating the structure of both the aglycone and the sugar chains, as well as their linkage points.[7][8][9][10]

-

Mass Spectrometry (MS): Techniques like UPLC-QTOF-MS/MS and ESI-MS/MS are used to determine the molecular weight, fragmentation patterns, and sequence of sugar units in the saponin.[3][9][11] The loss of hexose (B10828440) units (162 Da) is a characteristic fragmentation pattern for Agave saponins.[1]

-

HMBC Method for Aglycone Identification (HMAI): This recently developed method utilizes the ¹H NMR chemical shifts of the aglycone's methyl groups and their HMBC correlations to rapidly identify the aglycone structure without the need for isolation or hydrolysis.[3][6]

Quantitative Data of Steroidal Saponins in Agave Species

The leaves of Agave species are a rich source of various steroidal sapogenins, which are the aglycone core of the saponins.[4] The content and type of these sapogenins can vary between species and even within the same species from different locations.[4]

Table 1: Steroidal Sapogenins Identified in Various Agave Species

| Agave Species | Sapogenins Identified | Reference(s) |

| A. americana | Hecogenin, Tigogenin, Agavasaponin E, Agavasaponin H | [4][12][13] |

| A. angustifolia | Tigogenin | [4] |

| A. cupreata | Diosgenin, Tigogenin, Sarsasapogenin | [4] |

| A. potatorum | Diosgenin, Tigogenin | [4] |

| A. karwinskii | Diosgenin, Tigogenin | [4] |

| A. tequilana | Hecogenin, Tigogenin | [1] |

| A. amanuensis | Manogenin, Kamogenin | [14] |

| A. sisalana | Hecogenin, Tigogenin | [15] |

A. americana var. oaxacensis has been reported to have the highest content of diosgenin-derived saponins, while A. angustifolia from Guerrero, Mexico, showed the highest content of tigogenin-derived saponins.[4]

Biological Activities of Agave Steroidal Saponins

Steroidal saponins from Agave species exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antifungal properties.[1][16]

Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of Agave saponins against various cancer cell lines.[16][17] This activity is often dependent on the specific structure of the saponin, including the aglycone and the attached sugar moieties.[16]

Table 2: Cytotoxic Activity of Steroidal Saponins from Agave Species

| Agave Species | Saponin/Extract | Cell Line(s) | IC₅₀ (µg/mL or µM) | Reference(s) |

| A. americana | Hecogenin tetraglycoside | HL-60 | 4.3 µg/mL | [18][19] |

| A. desmetiana | Tigogenin-3-([O-α-L-rhamnopyranosyl (1→3)-β-D-galactopyranosyl (1→2)]-β-D-glucopyranoside) | HepG-2, MCF-7 | 2.97 µg/mL, 2.49 µg/mL | [9] |

| A. sisalana | Compound 10 (a new steroidal saponin) | MCF-7, NCI-H460, SF-268 | 1.2 µM, 3.8 µM, 1.5 µM | [20] |

| A. utahensis | Various isolated saponins | HL-60 | Moderate activity | [17][21] |

| A. lechuguilla | 5-β steroidal saponin | HeLa | 78 µg/mL | [19] |

| A. bracteosa | Bractofuranoside B (5) | HeLa | 57.09% cell viability at 100 µM | [5] |

| A. bracteosa | Bractofuranoside G (10) | HeLa | 53.39% cell viability at 100 µM | [5] |

The anticancer activity of steroidal saponins is mediated through various mechanisms, including the downregulation of signaling pathways like PI3K/Akt/mTOR and MAPKs, which are critical for cancer cell growth, survival, and angiogenesis.[22]

Anti-inflammatory Activity

Extracts and isolated steroidal saponins from various Agave species have demonstrated significant anti-inflammatory properties.[12][13][14]

-

Experimental Protocol (Carrageenan-Induced Edema):

-